2-(n-Butylamino)-4,6-dichlorotriazine
Description
Contextualization within the Triazine Chemical Class
Triazines are a class of nitrogen-containing heterocyclic organic compounds. wikipedia.org Their core structure is a six-membered ring composed of three nitrogen atoms and three carbon atoms, with the molecular formula C₃H₃N₃. wikipedia.orgyoutube.com There are three structural isomers of triazine, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). wikipedia.orgchemeurope.com The 1,3,5-triazine isomer, also known as s-triazine (symmetric triazine), is the most common and serves as the foundational structure for 2-(n-Butylamino)-4,6-dichlorotriazine. wikipedia.orgwikipedia.org
While triazines are considered aromatic compounds, their resonance energy is significantly lower than that of benzene. chemeurope.com This reduced aromatic stability makes the triazine ring more susceptible to nucleophilic aromatic substitution compared to similarly substituted benzenes, a key feature that underpins the reactivity of its chlorinated derivatives. wikipedia.orgchemeurope.com The nitrogen atoms in the ring increase its electron-accepting ability, facilitating reactions with nucleophiles. taylorandfrancis.com
Historical Perspective on Dichlorotriazine Derivatives in Chemical Synthesis
The history of dichlorotriazine derivatives is intrinsically linked to the development of reactive dyes and other functional materials. The field largely began with the versatile precursor 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.org Cyanuric chloride is synthesized through the trimerization of cyanogen (B1215507) chloride. wikipedia.org
The synthetic utility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms, which can be displaced sequentially by various nucleophiles. This step-wise substitution allows for the controlled construction of complex molecules. This reactivity forms the basis for the vast field of reactive dyes. wikipedia.org These dyes contain a dichlorotriazine or monochlorotriazine group that reacts directly with hydroxyl groups in cellulosic fibers (like cotton) or amino groups in fibers like wool and silk to form a stable, covalent bond. wikipedia.orguctm.edu
Dichlorotriazine-based reactive dyes were developed to offer specific advantages. For instance, the presence of two reactive chlorine atoms can, in some contexts, provide a more robust linkage to the substrate compared to their monochloro counterparts, which can be more susceptible to hydrolysis during the dyeing process. uctm.edu The general strategy involves a first substitution to attach the chromophore (the color-bearing part of the molecule) to the triazine ring, leaving one or two chlorine atoms available for reaction with the fiber. researchgate.nettekstilec.si This approach has been central to the textile industry for producing vibrant colors with high wash fastness. uctm.eduresearchgate.net
Research Significance and Scope of this compound Studies
This compound emerges from this chemical tradition as a key monosubstituted intermediate. Its synthesis is a direct application of the principles governing cyanuric chloride reactivity. In a typical preparation, cyanuric chloride is treated with one equivalent of n-butylamine at a controlled low temperature (e.g., 0 °C) in a suitable solvent like acetone (B3395972). mdpi.com This carefully managed reaction selectively replaces one chlorine atom, yielding the desired N-butyl-4,6-dichloro-1,3,5-triazin-2-amine with high efficiency. mdpi.com
The research significance of this compound lies in its role as a versatile building block. The two remaining chlorine atoms are still reactive towards further nucleophilic substitution, allowing for the subsequent introduction of other functional groups. This makes it a valuable precursor in the synthesis of more complex molecules with targeted properties.
A notable application is in the field of medicinal chemistry, where it has been used to create hybrid molecules. For example, research has demonstrated the use of this compound as a precursor in the synthesis of potential antimalarial agents. mdpi.com In this work, the dichlorotriazine derivative was further reacted with another complex amine to create a hybrid compound designed to target multiple pathways in the malaria parasite. mdpi.com This underscores the compound's importance not just in dye chemistry but also in the development of new therapeutic leads.
Table 1: Synthesis of this compound mdpi.com This table summarizes the reaction for the synthesis of N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine as described in the literature.
| Reactants | Reagents/Solvents | Conditions | Product | Yield |
|---|
Table 2: Spectroscopic Data for this compound mdpi.com This table presents the reported nuclear magnetic resonance (NMR) data used for the characterization of the compound.
| Nucleus | Solvent | Chemical Shifts (δ) in ppm |
|---|---|---|
| ¹³C NMR | CDCl₃ | 13.7, 20.0, 31.4, 40.6, 165.x, 168.3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4,6-dichloro-1H-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2N4/c1-2-3-4-10-13-11-6(8)5-7(9)12-13/h5,10-11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIJOVOWTICZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN1NC(=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 N Butylamino 4,6 Dichlorotriazine and Its Controlled Formation
Primary Synthetic Routes from Cyanuric Chloride Precursors
The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines involves the functionalization of cyanuric chloride. mdpi.com This precursor is highly reactive towards nucleophiles, and the reactivity of the chlorine atoms decreases with each successive substitution, enabling controlled synthesis. mdpi.comfrontiersin.org
The synthesis of 2-(n-Butylamino)-4,6-dichlorotriazine is achieved through a nucleophilic aromatic substitution reaction. In this process, one of the three chlorine atoms on the cyanuric chloride ring is displaced by n-butylamine. mdpi.comgoogle.com This reaction is generally carried out by adding the amine to a solution or a fine suspension of cyanuric chloride in a suitable solvent. mdpi.com The use of an acid scavenger, such as a tertiary amine like diisopropylethylamine (DIPEA) or an inorganic base like sodium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which could otherwise protonate the amine reactant. mdpi.comnih.gov
The general reaction scheme is as follows:
Scheme 1: Synthesis of this compound from Cyanuric Chloride.(Image depicting the reaction of Cyanuric Chloride with n-butylamine to yield this compound and HCl)
Careful control over reaction conditions is paramount to ensure the selective formation of the monosubstituted product, preventing the formation of di- and tri-substituted byproducts. nih.gov The key to achieving this selectivity lies in the temperature-dependent reactivity of the triazine ring. frontiersin.org
Temperature: The first nucleophilic substitution on cyanuric chloride is typically performed at a low temperature, generally between 0 °C and 5 °C. mdpi.comnih.govnih.gov Maintaining this low temperature is crucial, as higher temperatures promote the second substitution. nih.gov
Stoichiometry: The molar ratio of the reactants is also critical. The reaction is often carried out using equimolar amounts of cyanuric chloride and n-butylamine to favor monosubstitution. mdpi.comnih.gov
Solvent and Base: The choice of solvent and base can influence reaction efficiency and product purity. Acetone (B3395972) is a commonly used solvent as it readily dissolves cyanuric chloride, and upon addition to ice-water, can create a very fine suspension which enhances reactivity. mdpi.comnih.gov Dichloromethane is also utilized. frontiersin.orgnih.gov An appropriate base is added to scavenge the liberated HCl. nih.govijcmas.com
The following table summarizes various reported conditions for the synthesis of monosubstituted dichlorotriazines, including the target compound.
| Amine | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| n-Butylamine | Acetone | DIPEA | 0 | 87 | mdpi.com |
| Various Amines (General Procedure) | Methylene Chloride | Sodium Carbonate | 0-5 | Not specified | nih.gov |
| n-Butylamine Hydrochloride | Anhydrous System (No Solvent Mentioned) | None (HCl evolved) | 125 | 98.4 (Product Purity) | google.com |
| 4-Aminobenzonitrile | Acetone | Potassium Carbonate | 0 | Not specified | nih.gov |
Role as a Key Intermediate in Multi-Step Organic Synthesis
Once synthesized, this compound is not typically an end-product but rather a versatile intermediate. Its two remaining chlorine atoms can be sequentially replaced by other nucleophiles, opening pathways to a vast array of complex molecules.
The concept of orthogonal chemoselectivity is central to the utility of this compound. frontiersin.org The term "orthogonal" refers to the ability to selectively address the remaining reactive sites (the two chlorine atoms) under different sets of conditions. frontiersin.org After the first substitution with n-butylamine at a low temperature, the reactivity of the triazine ring is reduced. mdpi.com Consequently, the second substitution requires more forcing conditions, such as room temperature or gentle heating, while the third substitution demands even higher temperatures, often reflux conditions. frontiersin.org
This stepwise reactivity allows for the controlled and selective introduction of different nucleophiles (e.g., other amines, alcohols, thiols) in a specific sequence. frontiersin.org This strategy is used to build "orthogonally protected" triazine scaffolds, where each position on the triazine core is functionalized with a unique group, leading to highly complex and tailored molecules. For instance, this compound can be reacted with a second, different amine at room temperature to yield a 2,4-disubstituted-6-chloro-1,3,5-triazine, which can then undergo a third substitution at an elevated temperature. frontiersin.orgmdpi.com
The difunctional nature of this compound, possessing two reactive chlorine atoms, makes it an ideal monomer or branching unit for the synthesis of macromolecules.
Polymeric Architectures: This compound can be used in polycondensation reactions with difunctional nucleophiles, such as aromatic diamines. researchgate.net The reaction between the dichlorotriazine derivative and a diamine leads to the formation of polyguanamines, a class of polymers with high thermal stability. researchgate.net The polymerization typically requires elevated temperatures (e.g., 150–180 °C) to drive the substitution of both chlorine atoms. researchgate.net
Dendrimeric Architectures: Dendrimers are highly branched, tree-like macromolecules. Monosubstituted dichlorotriazines serve as key building blocks in the convergent synthesis of triazine-based dendrimers. rsc.org In a typical convergent approach, the dichlorotriazine core is reacted with a diamine to create a first-generation dendron. This process can be repeated iteratively to build higher-generation dendrimers. rsc.org The precise control over substitution reactions allows for the construction of perfectly branched and well-defined dendritic structures. rsc.orgnih.gov
Control of Regioselectivity and Degree of Substitution
The ability to control the outcome of the reaction between cyanuric chloride and nucleophiles is fundamental to its synthetic utility.
The degree of substitution (mono-, di-, or tri-) is primarily controlled by temperature. dtic.mil The significant difference in reactivity for the sequential displacement of the three chlorine atoms allows for selective synthesis. A widely cited, albeit simplified, rule is that the first substitution occurs at 0-5 °C, the second at temperatures around 30-50 °C, and the third requires temperatures of 90-100 °C or higher. frontiersin.orgdtic.mil The introduction of the first amino group deactivates the ring toward further nucleophilic attack, making each subsequent substitution progressively more difficult. mdpi.com
Regioselectivity becomes a consideration when the two remaining substituents on the triazine ring are different. In the case of this compound, the two chlorine atoms are chemically equivalent (positions 4 and 6). Therefore, the second substitution can occur at either position without giving rise to regioisomers. The product of the second substitution will be a single compound, 2-(n-butylamino)-4-(nucleophile)-6-chloro-1,3,5-triazine. True regiochemical questions arise at the next stage, for example, in the substitution of a 2-alkoxy-4-amino-6-chloro-1,3,5-triazine. However, for the specific scope of using this compound as the starting intermediate, the primary control factor is the degree of substitution rather than regioselectivity.
Reaction Mechanisms and Derivatization Chemistry of 2 N Butylamino 4,6 Dichlorotriazine
Nucleophilic Aromatic Substitution (SNAr) Pathways of the Chlorine Atoms
The substitution of the chlorine atoms on the triazine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the electron-withdrawing nature of the nitrogen atoms in the triazine ring, which polarizes the carbon-chlorine bonds and stabilizes the intermediate formed upon nucleophilic attack. The reaction can proceed through either a stepwise (associated with the formation of a Meisenheimer intermediate) or a concerted pathway. wikipedia.orgnih.gov The presence of the n-butylamino group already on the ring influences the reactivity of the remaining two chlorine atoms.
Mechanistic Investigations of Amine Reactivity
The reaction of 2-(n-butylamino)-4,6-dichlorotriazine with amines involves the displacement of one of the remaining chlorine atoms. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electron-deficient carbon atom of the triazine ring. The reactivity of the amine is a critical factor, with more nucleophilic amines generally reacting faster. nih.gov Steric hindrance around the nitrogen atom of the attacking amine can also significantly affect the reaction rate. nih.gov
The general mechanism for the substitution of a chlorine atom by an amine (R₂NH) can be depicted as follows:
Step 1: Nucleophilic Attack The amine attacks the carbon atom bonded to a chlorine atom, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex.
Step 2: Departure of the Leaving Group The intermediate then expels the chloride ion to restore the aromaticity of the triazine ring, resulting in the formation of the substituted product and a protonated amine.
Step 3: Deprotonation A base, which can be a second molecule of the reacting amine or an added base, deprotonates the ammonium (B1175870) salt to yield the final product and the corresponding ammonium chloride salt.
The reaction can be catalyzed by a second molecule of the amine, which acts as a general base to assist in the removal of the proton in the transition state. nih.gov
Kinetic Studies of Aminolysis and Subsequent Substitution Reactions
Determination of Rate Constants and Activation Parameters
The reactions of dichlorotriazines with amines are typically found to follow second-order kinetics, being first order in both the triazine substrate and the amine. researchgate.net The rate constants can be determined by monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic methods.
Table 1: Representative Second-Order Rate Constants for the Reaction of a Dichlorotriazine with Various Amines in a Polar Aprotic Solvent at 25 °C (Illustrative Data)
| Amine | k₂ (M⁻¹s⁻¹) |
| Piperidine | 1.5 x 10⁻² |
| Morpholine | 5.0 x 10⁻³ |
| n-Butylamine | 8.0 x 10⁻⁴ |
This table is for illustrative purposes and the values are hypothetical, based on general reactivity trends.
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the rate constant. A large negative entropy of activation is often indicative of a highly ordered transition state, which is consistent with a bimolecular reaction. nih.gov For example, a study on a related SNAr reaction reported a ΔH‡ of 0.38 kcal/mol and a ΔS‡ of -55.4 cal/(mol K) for a catalyzed reaction, suggesting a highly organized transition state. nih.gov
Linear Free-Energy Relationship (LFER) Analyses
Linear Free-Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for correlating reaction rates with the electronic properties of substituents. For the reaction of substituted triazines with nucleophiles, a Hammett plot of log(k/k₀) versus the substituent constant (σ) can provide information about the transition state. wikipedia.orgviu.ca
A positive rho (ρ) value in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups and that there is a buildup of negative charge in the transition state. wikipedia.orgviu.ca Conversely, a negative ρ value suggests a buildup of positive charge. For the SNAr reaction of dichlorotriazines with amines, a positive ρ value is expected, consistent with the development of a negatively charged Meisenheimer-like intermediate.
Table 2: Illustrative Hammett ρ Values for SNAr Reactions of Substituted Triazines
| Reaction | ρ value | Interpretation |
| Aminolysis of a substituted chlorotriazine | +2.5 | Significant negative charge buildup in the transition state, accelerated by electron-withdrawing groups. |
This table is for illustrative purposes and the values are hypothetical.
Deviations from linearity in Hammett plots can indicate a change in the reaction mechanism or the rate-determining step. wikipedia.org
Selective Functionalization and Directed Derivatization Strategies
The three chlorine atoms of cyanuric chloride exhibit different reactivities, which allows for the sequential and selective introduction of different nucleophiles. The first chlorine is the most reactive and can be substituted at low temperatures (0–5 °C). The second chlorine requires higher temperatures (room temperature to 40 °C), and the third chlorine is the least reactive, necessitating even more vigorous conditions (e.g., heating). nih.govdtic.mil
This differential reactivity is the cornerstone of producing asymmetrically substituted triazines. In the case of this compound, the presence of the n-butylamino group deactivates the ring towards further substitution compared to cyanuric chloride, but the two remaining chlorine atoms can still be replaced sequentially.
By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile, it is possible to selectively replace one of the remaining chlorine atoms to yield a disubstituted product. For instance, reacting this compound with a different amine at a controlled temperature would be expected to yield a 2-(n-butylamino)-4-(substituted amino)-6-chlorotriazine. Subsequent reaction with another nucleophile at a higher temperature could then replace the final chlorine atom.
Studies on related systems have shown that the selectivity of these sequential substitutions is also influenced by the nucleophilicity of the incoming amine, with more nucleophilic amines showing greater selectivity. nih.gov
Sequential Substitution with Diverse Nucleophiles
The two chlorine atoms on the this compound ring exhibit different reactivity levels, a characteristic that is fundamental to its derivatization chemistry. The substitution of the first chlorine atom generally proceeds under milder conditions than the substitution of the second. This is because the introduction of an electron-donating group in the first substitution step reduces the electrophilicity of the triazine ring, making the subsequent substitution more challenging. wikipedia.org This reactivity difference allows for the controlled, stepwise introduction of various nucleophiles.
The reaction conditions, particularly temperature, play a crucial role in achieving selective substitution. The first nucleophilic substitution can often be carried out at low temperatures (around 0 °C), while the displacement of the second chlorine atom typically requires elevated temperatures. youtube.com A diverse range of nucleophiles, including amines, thiols, and alcohols, can be employed in these sequential substitution reactions.
For instance, the reaction of this compound with a primary amine, such as N1-(7-chloroquinolin-4-yl)propane-1,3-diamine, can be performed in a stepwise manner. The initial reaction occurs at room temperature, followed by heating at reflux to drive the substitution of the second chlorine atom, yielding the asymmetrically substituted product. organic-chemistry.org The choice of solvent and base is also critical; common solvents include acetone (B3395972), chloroform, and tetrahydrofuran, while bases like diisopropylethylamine (DIPEA) are often used to neutralize the hydrogen chloride generated during the reaction. wikipedia.orgorganic-chemistry.org
The general scheme for the sequential substitution of this compound with a nucleophile (Nu-H) can be represented as follows:
Step 1: Monosubstitution
this compound + Nu-H → 2-(n-Butylamino)-4-chloro-6-(nucleophile)-triazine + HCl
Step 2: Disubstitution
2-(n-Butylamino)-4-chloro-6-(nucleophile)-triazine + Nu'-H → 2-(n-Butylamino)-4-(nucleophile')-6-(nucleophile)-triazine + HCl
Where Nu-H and Nu'-H represent the same or different nucleophilic reagents.
Synthesis of Asymmetrically Substituted Triazine Derivatives
The ability to perform sequential substitutions with different nucleophiles is a powerful tool for the synthesis of asymmetrically substituted triazine derivatives. By carefully controlling the reaction conditions, it is possible to introduce two distinct functional groups onto the triazine core, starting from this compound.
For example, a study on the synthesis of a 7-chloro-aminoquinoline triazine conjugate started with the preparation of N-butyl-4,6-dichloro-1,3,5-triazin-2-amine. This was achieved by reacting cyanuric chloride with n-butylamine at 0 °C in acetone with DIPEA as a base, affording the monosubstituted product in an 87% yield. organic-chemistry.org This dichlorotriazine was then reacted with a different nucleophile, N1-(7-chloroquinolin-4-yl)propane-1,3-diamine, in chloroform. The reaction was initiated at room temperature and then heated to reflux for 20 hours to ensure the displacement of the second chlorine atom, resulting in the desired asymmetrically substituted triazine. organic-chemistry.org
The synthesis of a diverse library of s-triazine derivatives often involves the stepwise nucleophilic substitution of cyanuric chloride. organic-chemistry.org This principle is directly applicable to the derivatization of this compound. The first substitution with n-butylamine deactivates the ring towards further substitution, allowing for the second nucleophile to be introduced in a controlled manner.
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield | Reference |
| Cyanuric chloride | n-Butylamine | Acetone, DIPEA, 0 °C, 1 h | N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | 87% | organic-chemistry.org |
| N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | N1-(7-chloroquinolin-4-yl)propane-1,3-diamine | Chloroform, DIPEA, RT to reflux, 20 h | 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine | Not specified | organic-chemistry.org |
Coupling Reactions for Extended Conjugated Systems
The remaining chlorine atom on the asymmetrically substituted triazine ring, such as in 2-(n-butylamino)-4-chloro-6-(substituted)-triazine, serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are powerful methods for forming carbon-carbon bonds and are instrumental in the synthesis of extended conjugated systems. wikipedia.orglibretexts.org Such systems are of significant interest due to their potential applications in materials science, particularly in the development of organic electronics.
While specific examples of coupling reactions starting directly from this compound are not extensively documented in the provided search results, the reactivity of similar chloro-s-triazine derivatives strongly suggests its suitability as a substrate. For instance, the Suzuki-Miyaura cross-coupling reaction of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine with p-methoxyphenylboronic acid has been successfully demonstrated. researchgate.net This reaction, catalyzed by a palladium complex, proceeds in good to excellent yields and allows for the introduction of aryl groups onto the triazine core. researchgate.net
The general scheme for a Suzuki-Miyaura coupling of a chloro-triazine derivative is as follows:
2-(n-Butylamino)-4-chloro-6-R-triazine + Ar-B(OH)₂ --(Pd catalyst, base)--> 2-(n-Butylamino)-4-aryl-6-R-triazine
Similarly, the Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, can be envisioned for the synthesis of alkyne-substituted triazines. wikipedia.orglibretexts.org These reactions typically employ a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org The resulting acetylenic triazine derivatives can serve as building blocks for larger conjugated polymers and macrocycles.
The Heck reaction, involving the coupling of an unsaturated halide with an alkene, provides another avenue for extending the conjugation of the triazine system. These palladium-catalyzed reactions are fundamental in organic synthesis for the creation of substituted alkenes.
Advanced Analytical Characterization and Detection of 2 N Butylamino 4,6 Dichlorotriazine
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of triazine compounds, enabling their separation from complex matrices for quantification and identification. nih.gov Both gas and liquid chromatography are widely employed, often coupled with various detectors to enhance sensitivity and selectivity. nih.gov
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like many triazine derivatives. researchgate.net For compounds that are less volatile or contain polar functional groups, a chemical derivatization step is often necessary to improve their chromatographic properties. researchgate.netjfda-online.comspectroscopyonline.com This process converts the analyte into a more volatile and thermally stable form, making it suitable for GC analysis. researchgate.net Silylation, for example, is a common derivatization technique used for compounds with active hydrogens, such as amines, to increase their volatility. nih.govresearchgate.net
Once in a suitable form, the separation is typically performed on a capillary column. rsc.org For the detection of nitrogen-containing compounds like 2-(n-butylamino)-4,6-dichlorotriazine, a Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive. acs.orgrsc.org The NPD provides an enhanced response to nitrogen-containing analytes, making it ideal for trace-level detection in complex samples. acs.orgrsc.org Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) offers both high sensitivity and the ability to confirm the identity of the compound based on its mass spectrum. rsc.orgnih.gov This dual capability makes GC-MS a definitive tool for both quantification and structural confirmation. nih.gov
Table 1: Typical GC Parameters for Triazine Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column | HP-1 or similar non-polar capillary column (e.g., 10-30m, 0.25-0.53mm ID) | acs.org, rsc.org |
| Injector Temperature | 220-250 °C | acs.org |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | acs.org, nih.gov, rsc.org |
| Detector Temperature | 300 °C (NPD) | acs.org |
| Carrier Gas | Helium or Hydrogen | acs.org |
| Derivatization | May be required (e.g., silylation) for improved volatility and stability | nih.gov, researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triazine compounds, particularly for those that are thermally labile or non-volatile, thus avoiding the need for derivatization. oup.com The most common mode of separation is reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase. nih.gov
Separation is typically achieved on a C18 or C8 column. oup.comsigmaaldrich.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a buffer to control pH. oup.comnih.govsigmaaldrich.com Detection is frequently performed using an ultraviolet (UV) detector, as the triazine ring exhibits strong absorbance in the UV region, typically around 220-254 nm. oup.comsigmaaldrich.com A Diode-Array Detector (DAD) can also be used, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.govresearchgate.net The choice of mobile phase composition and flow rate can be optimized to achieve complete resolution of the target analyte from impurities or other components in a mixture. researchgate.net
Table 2: Common HPLC Conditions for Triazine Separation
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 15 cm x 4.6 mm, 5 µm) | sigmaaldrich.com, nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (e.g., 45:55 or 80:20 v/v) | oup.com, sigmaaldrich.com, frontiersin.org |
| Detector | UV-Vis or Diode-Array Detector (DAD) | oup.com, nih.gov |
| Detection Wavelength | 220-254 nm | oup.com, sigmaaldrich.com |
| Flow Rate | 1.0-1.5 mL/min | oup.com, researchgate.net |
| Injection Volume | 20-100 µL | oup.com, sigmaaldrich.com, frontiersin.org |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. mdpi.comthermofisher.com This technology facilitates much faster and more efficient separations without compromising resolution. thermofisher.com For the analysis of this compound and related compounds, UHPLC can drastically reduce analysis times. mdpi.commdpi.com
UHPLC systems operate at higher pressures than HPLC systems, enabling the use of longer columns or higher flow rates for rapid analysis. thermofisher.com The separation principles are similar to HPLC, commonly employing reversed-phase columns like C18. mdpi.commdpi.com Gradient elution, where the mobile phase composition is changed during the run, is often used to effectively separate compounds with a range of polarities. mdpi.comnih.gov When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique provides exceptional sensitivity and selectivity, making it suitable for detecting trace levels of triazines. thermofisher.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions and to perform initial purity assessments of synthesized compounds. nih.govnih.gov In the synthesis of this compound, TLC can be used to track the consumption of the starting material (cyanuric chloride) and the formation of the product. nih.govnih.gov
The technique involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. mdpi.com The plate is then developed in a chamber containing a suitable mobile phase (eluent). rsc.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the separated spots are visualized, commonly under UV light at 254 nm, which allows for the detection of UV-active compounds like triazines. mdpi.comnih.gov By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, one can qualitatively assess the reaction's completion and the purity of the crude product. nih.gov
Spectroscopic Structural Elucidation Methods
Spectroscopic methods are essential for the unambiguous determination of a molecule's chemical structure. For a newly synthesized compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to fully characterize the structure of this compound. mdpi.com
The ¹H NMR spectrum gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons of the n-butyl group (CH₃, CH₂, CH₂, and NH). The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) all contribute to the structural assignment. rsc.orgnih.gov
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. rsc.org The spectrum for this compound would show characteristic signals for the carbon atoms in the triazine ring and the four distinct carbons of the n-butyl group. rsc.org The carbons in the triazine ring are particularly deshielded and appear at a high chemical shift due to the electronegativity of the attached nitrogen and chlorine atoms. rsc.org
Table 3: Predicted NMR Spectral Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Source(s) |
|---|---|---|---|---|
| ¹H NMR | -CH₂- (alpha to NH) | ~3.5 | Triplet (t) or Quartet (q) | mdpi.com, rsc.org |
| -CH₂- (beta to NH) | ~1.6 | Multiplet (m) | mdpi.com, rsc.org | |
| -CH₂- (gamma to NH) | ~1.4 | Multiplet (m) | mdpi.com, rsc.org | |
| -CH₃ | ~0.9 | Triplet (t) | mdpi.com, rsc.org | |
| -NH- | Variable | Broad singlet (br s) | mdpi.com | |
| ¹³C NMR | C (Triazine, C-Cl) | >170 | Singlet (s) | rsc.org |
| C (Triazine, C-N) | ~165 | Singlet (s) | rsc.org | |
| -CH₂- (alpha to NH) | ~44 | Singlet (s) | rsc.org | |
| -CH₂- (beta to NH) | ~30 | Singlet (s) | rsc.org | |
| -CH₂- (gamma to NH) | ~20 | Singlet (s) | rsc.org |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone technique for the structural elucidation and sensitive detection of this compound. In electron impact (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation, providing a unique fingerprint for its identification. The molecular ion peak (M+) would be observed, and its odd nominal mass would be consistent with the nitrogen rule, as the compound contains an odd number of nitrogen atoms (five). libretexts.orgyoutube.com
Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: A dominant fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the n-butylamino group, this would result in the loss of a propyl radical (•C3H7), leading to a significant fragment ion.
Loss of Chlorine: Cleavage of the C-Cl bonds on the triazine ring is another expected fragmentation step. The sequential loss of chlorine atoms (•Cl) or HCl would produce characteristic isotopic patterns due to the presence of 35Cl and 37Cl isotopes.
Ring Cleavage: The triazine ring itself can undergo fragmentation, leading to smaller, stable ions.
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). mdpi.com This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. For instance, HRMS analysis of a related compound, 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine, confirmed its elemental composition, demonstrating the power of this technique for structural verification. mdpi.com For this compound, HRMS would be essential to differentiate it from other compounds with the same nominal mass but different elemental formulas.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M]+ | Intact molecule radical cation | Confirms molecular weight |
| [M - C3H7]+ | Loss of propyl radical via alpha-cleavage | Characteristic of n-butylamino group |
| [M - Cl]+ | Loss of a chlorine atom | Indicates presence of chlorine |
| [M - 2Cl]+ | Loss of two chlorine atoms | Indicates presence of two chlorines |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide valuable information about the functional groups and electronic structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within the molecule. The triazine ring, being an aromatic system, exhibits strong UV absorption. For the related compound 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine, UV absorption maxima (λmax) were observed at 229, 258, and 331 nm in dichloromethane. mdpi.com It is expected that this compound would also show significant absorption in the UV region due to the π →π* and n→π* transitions associated with the dichlorotriazine chromophore.
Table 2: Expected Spectroscopic Data for this compound (based on analogous compounds)
| Technique | Feature | Expected Wavenumber/Wavelength | Reference |
| IR Spectroscopy | N-H stretching | ~3410 cm⁻¹ | mdpi.com |
| C-H stretching (alkyl) | ~2939 cm⁻¹ | mdpi.com | |
| N-H bending | ~1534 cm⁻¹ | mdpi.com | |
| C-Cl stretching | ~802 cm⁻¹ | mdpi.com | |
| UV-Vis Spectroscopy | λmax | ~220-260 nm | mdpi.com |
Electroanalytical Techniques for Detection and Quantification
Electroanalytical methods offer a sensitive, cost-effective, and often portable alternative to chromatographic techniques for the detection of triazine compounds. nih.gov These methods are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface.
Voltammetric Methods (e.g., Square Wave Voltammetry)
Square Wave Voltammetry (SWV) is a particularly powerful pulse voltammetric technique for quantifying triazine herbicides. wikipedia.orgnih.gov SWV offers several advantages, including excellent sensitivity and effective discrimination against background (capacitive) currents, which leads to improved signal-to-noise ratios. nih.gov The technique applies a potential waveform that is a superposition of a square wave onto a staircase potential sweep. Current is sampled at the end of both the forward and reverse potential pulses, and the difference between these currents is plotted against the potential. This approach enhances the signal from the faradaic process (the reduction or oxidation of the analyte) while minimizing the contribution from non-faradaic processes. nih.gov For triazine compounds like atrazine (B1667683), SWV has been successfully applied for determination in natural water samples with low detection limits. researchgate.net
Electrochemical Behavior Studies of Triazine Analogs
The electrochemical detection of this compound relies on the redox properties of the triazine ring. Studies on analogous chlorotriazines, such as atrazine and simazine (B1681756), show that they undergo an irreversible reduction process at the electrode surface. researchgate.net This reduction typically involves the cleavage of the carbon-chlorine bond. The exact potential at which this reduction occurs is dependent on the pH of the supporting electrolyte, with the process generally being more favorable in acidic media. The electrochemical behavior of amino acids and other organic molecules can influence the electrode process, potentially causing inhibition, which must be considered in complex sample matrices. nih.gov The study of the electrochemical behavior of these analogs provides a robust framework for developing and optimizing methods for this compound.
Advanced Sample Preparation and Extraction Methodologies
Due to the complexity of environmental and biological samples and the often low concentration of target analytes, a sample preparation and extraction step is crucial prior to instrumental analysis.
Solid-Phase Extraction (SPE) and Microextraction (SPME)
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of triazine herbicides from aqueous samples. mdpi.comnih.gov The method involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate organic solvent. For triazine compounds, C18 (octadecyl-bonded silica) is a common and effective sorbent. researchgate.net The efficiency of the extraction is influenced by factors such as sample pH, flow rate, and the choice of elution solvent. Methanol and acetonitrile are commonly used for elution. researchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free, miniaturized version of SPE that is well-suited for field sampling and the analysis of small sample volumes. mdpi.comnih.gov In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). Analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a desorption chamber for high-performance liquid chromatography (HPLC), where the analytes are thermally or solvent-desorbed for analysis. For triazine herbicides, fiber coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) have proven to be effective. mdpi.com The extraction efficiency can be enhanced by adjusting parameters like extraction time, temperature, sample pH, and by adding salt (the "salting-out" effect) to decrease the analyte's solubility in the aqueous phase. mdpi.com
Table 3: Typical Parameters for SPE and SPME of Triazine Herbicides
| Parameter | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |
| Sorbent/Fiber Coating | C18, Polymeric Sorbents | PDMS/DVB, Carbowax/DVB |
| Sample pH | Often adjusted to neutral or slightly acidic | Optimized based on analyte pKa |
| Elution Solvent | Methanol, Acetonitrile, Ethyl Acetate | Thermal desorption (GC) or Solvent desorption (HPLC) |
| Key Optimization Factors | Sorbent mass, Sample volume, Flow rate, Eluent volume | Extraction time, Temperature, Agitation, Ionic strength |
Liquid-Liquid Microextraction (LLME) Variants
Liquid-Liquid Microextraction (LLME) and its variants represent a significant advancement in sample preparation, offering miniaturization, reduced solvent consumption, and high enrichment factors. A prominent variant, Dispersive Liquid-Liquid Microextraction (DLLME), has demonstrated considerable potential in bioanalytical and environmental sample preparation. nih.gov The core principle of DLLME involves the rapid injection of a mixture of an extraction solvent (a non-polar, water-immiscible solvent) and a disperser solvent (a polar solvent miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. nih.gov This action creates a cloudy solution or emulsion, which dramatically increases the surface area between the extraction solvent and the aqueous phase, facilitating a rapid transfer of the analyte from the sample to the extraction solvent. nih.gov
The selection of solvents is critical and depends on the physicochemical properties of the target analyte. For a compound like this compound, which possesses both non-polar (n-butyl group, dichlorotriazine ring) and polar (amino group) characteristics, a careful optimization of the extraction and disperser solvents would be required. Commonly used extraction solvents include chlorinated solvents, while dispersers often consist of alcohols, acetonitrile, or acetone (B3395972). nih.gov One variation, organic solvent-free DLLME (OrS-DLLME), utilizes the organic solvent from a preceding protein precipitation step to act as the disperser, further simplifying the procedure. nih.gov This technique's simplicity, speed, and minimal use of hazardous solvents make it an attractive option for the extraction of triazine compounds from complex matrices. nih.gov
Magnetic Solid-Phase Extraction (MSPE) Techniques
Magnetic Solid-Phase Extraction (MSPE) is a novel sample preparation technique that incorporates magnetic nanoparticles as sorbents, streamlining the extraction process by eliminating the need for centrifugation or filtration. The fundamental workflow of an MSPE method involves three main steps: adsorption, magnetic separation, and elution. researchgate.net
Adsorption: The magnetic sorbent is dispersed in the sample solution containing the analyte. Through various interactions (e.g., hydrophilic, π-π, hydrogen bonding), the target analyte, such as a dichlorotriazine derivative, adsorbs onto the surface of the magnetic particles. The efficiency of this step is highly dependent on the performance and characteristics of the adsorbent material. researchgate.net
Magnetic Separation: Once the adsorption equilibrium is reached, an external magnetic field is applied to the sample vessel. The magnetic sorbent, now carrying the analyte, is quickly and efficiently aggregated at the side of the container, allowing for the easy removal of the sample supernatant. researchgate.netnih.gov
Elution: The collected magnetic sorbent is washed to remove any non-specifically bound matrix components. Subsequently, a small volume of an appropriate organic solvent is added to desorb the analyte from the sorbent. The magnetic particles are again separated using the external magnet, and the eluent, now enriched with the analyte, is collected for analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.netnih.gov
This technique offers high enrichment factors and cleanup efficiency, making it suitable for detecting trace levels of triazine herbicides and their derivatives in complex samples like food and environmental matrices. researchgate.net
Characterization of Novel Sorbents for Triazine Enrichment
The efficacy of solid-phase extraction, particularly MSPE, hinges on the quality of the sorbent material. researchgate.net Research has focused on developing novel sorbents with high surface area, stability, and selectivity for triazine compounds.
One promising class of materials is metal-organic frameworks (MOFs) . For instance, MIL-101(Cr) has been used to functionalize magnetic particles for the extraction of seven triazine herbicides from rice. researchgate.net These materials offer a large surface area and tunable porosity, enhancing extraction efficiency. The synthesis of such sorbents can involve combining materials like Fe₃O₄@SiO₂ with graphene oxide (GO) and the MOF itself to create a composite with superior adsorptive properties. researchgate.net
Another approach involves the synthesis of polymer-silica hybrid materials . One study detailed the creation of a sorbent based on poly(methacrylic acid) (PMAA) and silica (PMAA/Sil) through the polymerization of methacrylic acid followed by a sol-gel process with tetramethoxysilane. researchgate.net The characterization of such novel sorbents is crucial to confirm their structure and function. Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to verify the successful synthesis and functionalization of the materials. researchgate.net For the PMAA/Sil sorbent, it was determined that it could be effectively used for the solid-phase extraction of triazine herbicides within a pH range of 5-8. researchgate.net
Furthermore, magnetic micelles created from gadolinium ions (Gd³⁺) and sodium dodecyl sulfate (B86663) (SDS) have been developed as simple-to-prepare magnetic probes for trapping triazine herbicides. nih.gov These probes can be generated in minutes and used for direct analysis without requiring elution steps when coupled with techniques like carbon fiber ionization mass spectrometry (CFI-MS). nih.gov The development of such materials, including dendrimers built on a 1,3,5-triazine (B166579) core, continues to expand the toolkit for selective enrichment of this class of compounds. mdpi.comnih.gov
Validation Parameters and Quality Assurance in Triazine Analysis
To ensure the reliability and accuracy of analytical methods for determining this compound and related compounds, a comprehensive validation process is mandatory. This involves evaluating several key performance parameters.
Linearity, Sensitivity, and Detection Limits
Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. nih.gov An analytical method is considered linear when the instrument's response is directly proportional to the concentration. youtube.com This is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The results are used to plot a calibration curve, and the coefficient of determination (r²) is calculated. For the analysis of triazines, linearity is often demonstrated over a range such as 0.25 to 5.0 ng/mL, with r² values ideally approaching 1.0 (e.g., 0.996 to 0.998). thermofisher.com
Sensitivity refers to the magnitude of the change in analytical signal per unit change in analyte concentration, which is represented by the slope of the calibration curve. youtube.com A steeper slope indicates higher sensitivity, meaning the method can more easily distinguish between small differences in concentration.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, with a stated confidence level (typically 99%). shimadzu.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov These limits are crucial for determining trace levels of contaminants. For various triazine herbicides, LODs and LOQs can vary significantly based on the matrix and the analytical technique employed.
Table 1: Examples of Detection and Quantification Limits for Triazine Analysis
| Compound(s) | Matrix | Method | LOD | LOQ | Source |
|---|---|---|---|---|---|
| 7 Triazine Herbicides | Rice | MSPE-HPLC | 0.010–0.080 µg/kg | - | researchgate.net |
| 9 Triazines & 8 Degradation Products | Seawater | SPE-LC-MS/MS | - | 0.05–0.45 µg/L | nih.gov |
| 9 Triazines & 8 Degradation Products | Marine Sediments | MSPD-LC-MS/MS | - | 0.23–4.26 µg/kg | nih.gov |
| 31 Triazine Herbicides & Metabolites | Traditional Chinese Medicines | UFLC-ESI-MS/MS | 0.1–10 µg/kg | 0.5–25 µg/kg | nih.gov |
Note: This table presents data for various triazine compounds to illustrate typical performance parameters, as specific data for this compound was not available in the searched literature.
Precision, Accuracy, and Reproducibility
Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. processinstruments.cn It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at two levels: repeatability (intra-day precision), which assesses variability within a single laboratory over a short period, and reproducibility (inter-day precision), which assesses variability between different laboratories or over a longer period. youtube.com For triazine analysis, intra- and inter-day RSDs are often required to be below a certain threshold, such as 15% or 20%. researchgate.netnih.gov
Accuracy refers to the closeness of a measured value to the true or accepted value. processinstruments.cn It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. In a recovery study, a known quantity of the analyte is added to a blank matrix, which is then analyzed. The percentage of the added analyte that is detected (% recovery) is calculated. Acceptable recovery values are generally within a range, for example, 80-120%. nih.govnih.gov
Reproducibility is the precision under conditions where different operators, instruments, and laboratories are involved in the measurement process. youtube.comnih.gov It demonstrates the robustness and transferability of the analytical method.
Table 2: Examples of Precision and Accuracy in Triazine Analysis
| Compound(s) | Matrix | Spiked Level | Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|---|
| 7 Triazine Herbicides | Rice | 100.0 µg/kg | 83.9–103.5 | Intra-day: 1.4–5.9, Inter-day: 2.6–7.8 | researchgate.net |
| 9 Triazines & Degradation Products | Seawater | - | 87.5–99.4 | <1.41 (Intra- & Inter-day) | nih.gov |
| 9 Triazines & Degradation Products | Marine Sediments | - | 60.9–99.7 | <1.41 (Intra- & Inter-day) | nih.gov |
| 31 Triazine Herbicides & Metabolites | Traditional Chinese Medicines | 3 levels | 67.9–120.3 | <20 | nih.gov |
Note: This table presents data for various triazine compounds to illustrate typical performance parameters, as specific data for this compound was not available in the searched literature.
Matrix Effects and Interference Mitigation
The matrix effect is a significant challenge in analytical chemistry, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov It is defined as the alteration (suppression or enhancement) of the analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. fastercapital.comarborassays.com These extraneous components, such as proteins or lipids, can interfere with the detection of the target analyte, leading to inaccurate quantification. arborassays.com
The matrix effect can be evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent standard. nih.gov An Ra value (peak area ratio) between 0.8 and 1.2 often indicates a weak or negligible matrix effect, while values below 0.8 suggest ion suppression and values above 1.2 suggest ion enhancement. nih.gov
Several strategies are employed to mitigate matrix effects:
Sample Preparation: Advanced sample cleanup procedures are crucial. Techniques like solid-phase extraction (SPE) and the use of novel sorbents in MSPE can effectively remove interfering components. researchgate.netnih.gov
Dilution: Simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with ionization. fastercapital.comchromatographyonline.com However, this also raises the method's detection limits.
Matrix-Matched Calibration: This involves preparing calibration standards in a blank sample matrix that is identical to the samples being analyzed. This approach helps to compensate for the matrix effect as both the standards and the samples are affected similarly. arborassays.com
Use of Isotope-Labeled Internal Standards: An ideal internal standard is a stable, isotope-labeled version of the analyte. It co-elutes with the native analyte and experiences similar matrix effects, allowing for accurate correction during quantification. thermofisher.com
By implementing these quality assurance and mitigation strategies, analytical laboratories can produce reliable and defensible data for the presence of this compound and other triazine compounds in various matrices.
Computational Chemistry and Molecular Modeling of 2 N Butylamino 4,6 Dichlorotriazine
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties that govern the behavior of 2-(n-butylamino)-4,6-dichlorotriazine. These calculations provide a detailed picture of electron distribution and molecular orbital energies.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For triazine derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are employed to optimize the ground state geometry and predict a range of molecular properties. scispace.comresearchgate.net These calculations yield critical data on bond lengths, bond angles, and dihedral angles, confirming the molecule's three-dimensional structure.
Furthermore, DFT is used to compute key electronic descriptors. These parameters are essential for understanding the molecule's stability and reactivity. A study on a similar cyanurated azo dye containing the dichlorotriazine moiety demonstrated the utility of this approach. scispace.com The optimized geometry reveals the spatial arrangement of the n-butylamino group relative to the dichlorotriazine ring, which is crucial for its interaction with other molecules.
Table 1: Example of Molecular Properties of a Dichlorotriazine Derivative Calculated via DFT This table presents typical data obtained from DFT calculations on a related dichlorotriazine compound, illustrating the type of information generated for this compound.
| Molecular Property | Calculated Value | Unit | Significance |
| Total Energy | Example: -1500 | Hartrees | Indicates the stability of the optimized geometry. |
| Dipole Moment | Example: 3.5 | Debye | Measures the overall polarity of the molecule. |
| Heat of Formation | Example: -50 | kcal/mol | Relates to the compound's thermodynamic stability. jocpr.com |
| Steric Energy | Example: 45 | kcal/mol | Quantifies internal strain from non-bonded interactions. jocpr.com |
Data is illustrative and based on typical values for similar molecules.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO is an electron acceptor, indicating the site of electrophilicity. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich n-butylamino group and the nitrogen atoms of the triazine ring. The LUMO is likely distributed over the electron-deficient triazine ring, particularly influenced by the electronegative chlorine atoms. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. scispace.com In a DFT study of a related dichlorotriazine dye, a low energy gap of 2.947 eV was found, suggesting high feasibility for HOMO to LUMO electronic transitions. scispace.com
Table 2: Example of Frontier Molecular Orbital Properties for a Dichlorotriazine Derivative This table shows representative FMO data for a related dichlorotriazine compound, demonstrating the outputs of an FMO analysis.
| Orbital | Energy (eV) | Description |
| HOMO | Example: -6.8 | Highest Occupied Molecular Orbital; electron-donating capacity. |
| LUMO | Example: -1.2 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity. |
| HOMO-LUMO Gap | Example: 5.6 | Energy difference; indicator of chemical reactivity and stability. |
Data is illustrative and based on typical values for similar molecules.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can reveal the flexibility of the n-butyl chain and its rotational freedom around the C-N bond connecting it to the triazine ring. These simulations provide insights into the energetically preferred conformations in different environments, such as in solution. tcu.edunih.gov
Studies on substituted triazines have shown that environmental factors, like pH, can significantly alter conformational dynamics by changing protonation states, which in turn affects the rotational barriers of amino groups. tcu.edu An MD simulation would typically involve placing the molecule in a simulation box with solvent molecules and calculating the forces between atoms over numerous time steps. The resulting trajectory provides a detailed view of the molecule's movement, stability, and interactions with its surroundings. nih.govrsc.org
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. The synthesis of this compound from cyanuric chloride and n-butylamine is a nucleophilic aromatic substitution reaction. mdpi.com
Theoretical studies can model this reaction pathway. By calculating the potential energy surface, researchers can map the energy changes as the reactants approach, form a transition state (such as a Meisenheimer complex), and yield the final product. DFT calculations are typically used to locate the geometry of the transition state and compute the energy barrier (activation energy) for the reaction. Understanding this pathway at a molecular level helps in optimizing reaction conditions to improve yield and minimize byproducts.
Structure-Reactivity Relationship Prediction via Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. asianpubs.orgresearchgate.net For triazine derivatives, which are known to have various biological activities, QSAR models are developed using computationally derived descriptors. jocpr.comnih.gov
For this compound, relevant descriptors would include electronic parameters (HOMO/LUMO energies, dipole moment), steric parameters (molecular volume, surface area), and thermodynamic properties (heat of formation). jocpr.comasianpubs.org By calculating these descriptors for a library of related triazine compounds and correlating them with measured activity (e.g., enzyme inhibition), a predictive QSAR model can be generated. nih.gov Such models are invaluable in rational drug design for predicting the activity of new, unsynthesized derivatives and guiding the design of more potent compounds.
Table 3: Common Computational Descriptors for QSAR Studies of Triazine Derivatives
| Descriptor Class | Specific Descriptor | Information Provided |
| Electronic | HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability | |
| Dipole Moment | Molecular polarity | |
| Absolute Hardness | Resistance to change in electron distribution | |
| Steric/Topological | Molecular Weight | Size of the molecule |
| Molecular Volume | Space occupied by the molecule | |
| Surface Area | Accessibility for intermolecular interactions | |
| Thermodynamic | Heat of Formation | Thermodynamic stability |
| Total Energy | Sum of electronic and nuclear-nuclear repulsion energies jocpr.com |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The non-covalent interactions of this compound are critical for its behavior in condensed phases and its ability to bind to biological targets. Computational methods can identify and quantify these interactions. unt.edu
Hydrogen Bonding: The secondary amine in the n-butylamino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors. Computational analysis can determine the strength and geometry of these potential hydrogen bonds. nih.gov
Halogen Bonding: The two chlorine atoms on the triazine ring can participate in halogen bonding, where the chlorine acts as an electrophilic region (a σ-hole) that interacts with a nucleophile. This type of interaction is increasingly recognized as important in molecular recognition.
π-Stacking: The electron-deficient triazine ring can engage in π-π stacking interactions with electron-rich aromatic systems. The nature of this interaction (face-to-face or edge-to-face) can be explored through computational modeling.
Environmental Transformation and Degradation Pathways of 2 N Butylamino 4,6 Dichlorotriazine
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2-(n-Butylamino)-4,6-dichlorotriazine, the primary abiotic pathways are photolysis (degradation by light) and hydrolysis (reaction with water).
Photolytic degradation, or photolysis, is a significant abiotic process for many s-triazine compounds exposed to sunlight. The absorption of ultraviolet (UV) radiation can induce chemical transformations.
Mechanism of Degradation : The photolysis of s-triazines in aqueous solutions, particularly under UV-C radiation (e.g., 254 nm), primarily involves the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This leads to a dechlorination reaction where a chlorine atom on the triazine ring is substituted by a hydroxyl group (-OH) from water, forming a more polar hydroxytriazine derivative. researchgate.netuoi.gr This process is a major pathway for the initial transformation of chlorinated triazines. researchgate.net The degradation kinetics often follow first-order reaction models. uoi.gr
Role of Reactive Oxygen Species : The rate of photolytic degradation can be significantly accelerated by the presence of substances that generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). tandfonline.com For instance, photocatalysis using titanium dioxide (TiO₂) suspensions under UV irradiation generates these radicals, which readily attack the triazine molecule, leading to faster degradation. tandfonline.comacs.org A similar enhancement is observed in the presence of hydrogen peroxide (H₂O₂), another source of hydroxyl radicals. tandfonline.comresearchgate.net These indirect photolysis pathways, mediated by ROS, can involve both dechlorination and N-dealkylation of the side chains. uoi.grresearchgate.net
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound in water is highly dependent on its susceptibility to this process.
pH-Dependent Hydrolysis : The rate of hydrolysis for dichlorotriazine compounds is significantly influenced by pH. researchgate.netnih.gov The C-Cl bonds on the triazine ring are susceptible to nucleophilic substitution by water or hydroxide (B78521) ions. This reaction is generally faster in acidic or alkaline conditions compared to neutral pH. nih.gov The presence of two chlorine atoms in dichlorotriazines makes them more prone to hydrolysis than their monochlorinated counterparts. uctm.edu
Transformation Products : The primary transformation product of hydrolysis is the replacement of one or both chlorine atoms with hydroxyl groups, forming mono- and di-hydroxylated derivatives. scirp.org For example, the initial step in the degradation of 2-chloro-4,6-diamino-1,3,5-triazine in some advanced oxidation processes is the rapid release of the chlorine atom to form 2-hydroxy-4,6-diamino-1,3,5-triazine. scirp.org This transformation significantly increases the polarity of the compound and alters its environmental behavior.
Biotic Degradation Processes
Biotic degradation, mediated by living organisms, is a critical pathway for the complete mineralization of many organic compounds. Soil and water microorganisms, including bacteria and fungi, play a central role in breaking down s-triazine structures. mdpi.com
A diverse range of microorganisms has been identified with the ability to metabolize s-triazine herbicides. nih.gov These organisms can utilize the compounds as a source of essential elements like carbon and nitrogen. nih.gov
Bacterial Degradation : Numerous bacterial genera, including Pseudomonas, Arthrobacter, Rhodococcus, Nocardioides, and Cupriavidus, are known to degrade s-triazines. nih.govmdpi.comnih.govmdpi.comnih.gov The initial steps in bacterial degradation pathways can vary. Some bacteria initiate degradation through a hydrolytic dechlorination reaction, replacing a chlorine atom with a hydroxyl group. nih.govnih.gov Others may first perform oxidative N-dealkylation, removing the n-butyl group from this compound. nih.govnih.gov The efficiency of degradation can be influenced by environmental factors such as the availability of other nitrogen sources, which can sometimes repress the genes responsible for atrazine (B1667683) utilization. nih.govkent.ac.uk
Fungal Degradation : Soil fungi, such as those from the genera Aspergillus, Penicillium, and the white-rot fungus Phanerochaete chrysosporium, also contribute to the degradation of s-triazines. nih.govnih.gov Fungal pathways often involve oxidative dealkylation reactions, catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov Fungi can also mineralize the triazine ring under specific conditions. nih.gov
The breakdown of s-triazines by microorganisms is driven by specific enzymes that catalyze each step of the degradation pathway. mdpi.com
Hydrolases and Oxygenases : A key group of enzymes involved in s-triazine degradation belongs to the amidohydrolase superfamily. mdpi.comnih.gov For example, atrazine chlorohydrolase (AtzA) and triazine hydrolase (TrzN) are well-characterized enzymes that catalyze the hydrolytic dechlorination of chlorinated triazines. nih.govacs.org Following dechlorination, other hydrolases like hydroxyatrazine ethylaminohydrolase (AtzB) and N-isopropylammelide isopropylaminohydrolase (AtzC) catalyze the removal of the alkylamino side chains through deamination and dealkylation. nih.govnih.gov Oxidative pathways are mediated by enzymes such as monooxygenases. nih.gov
Elucidation of Degradation Metabolites and Intermediates
The stepwise degradation of this compound results in the formation of various transformation products before the triazine ring is cleaved.
Primary Metabolites : The initial abiotic and biotic degradation steps typically involve dechlorination and N-dealkylation. uoi.grtandfonline.com This leads to the formation of hydroxylated and dealkylated metabolites. For instance, photolytic and hydrolytic processes replace chlorine atoms with hydroxyl groups. researchgate.netscirp.org Microbial pathways can remove the n-butyl group. nih.govnih.gov The combination of these reactions results in a suite of early-stage metabolites such as 2-hydroxy-4-(n-butylamino)-6-chlorotriazine and 2-amino-4,6-dichlorotriazine (B14056) (following complete dealkylation).
Key Intermediates : As degradation proceeds, further hydrolytic reactions remove the remaining side chains and chlorine atoms. nih.govasm.org This cascade leads to the formation of ammelide. nih.govasm.org A central and relatively stable intermediate in the complete microbial degradation of s-triazines is cyanuric acid. mdpi.comnih.gov Cyanuric acid is the product of the complete hydrolysis of all substituents from the triazine ring. nih.govasm.org It is subsequently metabolized by a variety of soil bacteria, which can cleave the ring to produce ammonia (B1221849) and carbon dioxide, thus completing the mineralization process. mdpi.comnih.gov
Data Tables
Table 1: Key Enzymes in s-Triazine Degradation
| Enzyme Name | Abbreviation | Function | Source Organism Example | Reference |
|---|---|---|---|---|
| Atrazine Chlorohydrolase | AtzA | Hydrolytic dechlorination of atrazine | Pseudomonas sp. ADP | nih.govnih.gov |
| Triazine Hydrolase | TrzN | Broad-substrate range hydrolytic dechlorination | Arthrobacter aurescens | nih.govacs.org |
| Hydroxyatrazine Ethylaminohydrolase | AtzB | Hydrolytic deamination/dealkylation | Pseudomonas sp. ADP | nih.govnih.gov |
| N-Isopropylammelide Isopropylaminohydrolase | AtzC | Hydrolytic deamination/dealkylation | Pseudomonas sp. ADP | nih.govnih.gov |
| Melamine Deaminase | TriA | Hydrolytic deamination | Pseudomonas sp. strain NRRL B-12227 | nih.gov |
| Cytochrome P450 Monooxygenase | - | Oxidative N-dealkylation | Rhodococcus sp. | nih.gov |
| Laccase | - | Oxidation of aromatic compounds | Myrothecium verrucaria | nih.gov |
Table 2: Common Degradation Metabolites of Chlorinated s-Triazines
| Metabolite Name | Formation Pathway | Reference |
|---|---|---|
| Hydroxytriazines | Photolysis, Hydrolysis, Microbial Degradation | researchgate.netuoi.grscirp.org |
| Dealkylated triazines | Photolysis, Microbial (Bacterial & Fungal) Degradation | uoi.grtandfonline.comnih.gov |
| Ammeline | Photocatalysis, Microbial Degradation | uoi.gr |
| Ammelide | Microbial Degradation | nih.govasm.org |
| Cyanuric Acid | Microbial Degradation, Photocatalysis (end product) | tandfonline.commdpi.comnih.govasm.org |
Kinetic Modeling of Environmental Degradation Processes
Kinetic modeling is a important tool for predicting the persistence and transformation of chemical compounds in the environment. For s-triazine herbicides, including by analogy this compound, degradation processes are often described by pseudo-first-order kinetic models. This is particularly true for processes such as hydrolysis, photolysis, and microbial degradation.
The pseudo-first-order model is mathematically expressed as:
Ct = C0 * e-kt
Where:
Ct is the concentration of the compound at time t
C0 is the initial concentration of the compound
k is the pseudo-first-order rate constant (time-1)
t is time
From the rate constant (k), the half-life (t1/2) of the compound can be calculated, which represents the time required for 50% of the initial concentration to degrade. The half-life is determined using the following equation:
t1/2 = ln(2) / k ≈ 0.693 / k
The degradation kinetics of s-triazines are influenced by a variety of environmental factors. Microbial degradation is a primary pathway for the dissipation of simazine (B1681756), though the process can be slow and is kinetically controlled. nih.gov For atrazine, degradation in water treatment processes involving ozone and hydroxyl radicals can be predicted using kinetic modeling that accounts for the reaction rates of the parent compound and its degradation products. acs.org The degradation of atrazine has been shown to follow pseudo-first-order kinetics. researchgate.net
Studies on atrazine have shown that its degradation can be influenced by the presence of other substances and environmental conditions. For instance, the degradation of atrazine via the H2O2-UVC process is influenced by the molar ratio of hydrogen peroxide to atrazine, with an optimal ratio maximizing the degradation rate. nih.gov The degradation of atrazine by ultrasound/peroxymonosulfate also follows quasi-first-order reaction kinetics. nih.gov Similarly, the photodecomposition of triazines like atrazine and simazine in aqueous solutions follows first-order kinetics. csbsju.edu
The persistence of simazine in soil can vary significantly, with reported half-lives ranging from less than a month to no degradation observed over 3.5 months. epa.gov In aquatic environments, the dissipation of simazine can also be variable, with half-lives ranging from 50 to 700 days. epa.gov The wide range in half-lives highlights the critical role that site-specific conditions, such as microbial populations, organic matter content, pH, and temperature, play in the degradation kinetics of s-triazines. For example, repeated use of simazine can lead to the development of microbial populations capable of more rapid degradation. ucanr.edu
The following interactive data table summarizes kinetic data for the related s-triazine herbicides, atrazine and simazine, under various environmental conditions. This data can be considered analogous for understanding the potential kinetic behavior of this compound.
Interactive Data Table: Kinetic Parameters for the Degradation of Related s-Triazine Herbicides
| Compound | Process | Matrix | Conditions | Rate Constant (k) | Half-life (t1/2) | Reference |
| Atrazine | Photodegradation | Aqueous Solution | pH 7, 25 °C | Value not specified | Value not specified | researchgate.net |
| Simazine | Photodegradation | Ultrapure Water | pH 7, 25 °C | Value not specified | ~20 hours | researchgate.net |
| Simazine | Photodegradation | Surface Water | pH 7, 25 °C | Value not specified | ~12 hours | researchgate.net |
| Atrazine | H2O2-UVC | Aqueous Solution | Optimal H2O2/ATZ ratio | Value not specified | Value not specified | nih.gov |
| Atrazine | US/PMS | Phosphate Buffer | pH 7, 20 °C | Value not specified | Value not specified | nih.gov |
| Simazine | Biodegradation | Soil | Variable | Value not specified | <1 month to >3.5 months | epa.gov |
| Simazine | Dissipation | Pond/Lake Water | Variable | Value not specified | 50 to 700 days | epa.gov |
Applications in Advanced Materials Science and Chemical Functionalization Leveraging 2 N Butylamino 4,6 Dichlorotriazine
Utilization as a Building Block for Novel Polymeric Materials
The presence of two reactive chlorine atoms on the triazine ring allows 2-(n-Butylamino)-4,6-dichlorotriazine to be used in polymer chemistry, both as a cross-linking agent to modify existing polymers and as a monomer for the synthesis of new functional macromolecules.
Cross-linking is a chemical process that joins two or more polymer chains via covalent bonds, creating a three-dimensional network. korambiotech.com This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. mdpi.com The compound this compound can function as an effective cross-linking agent for polymers containing nucleophilic functional groups, such as primary amines (-NH2) or hydroxyls (-OH).
The cross-linking mechanism involves the sequential nucleophilic substitution of the two chlorine atoms on the triazine ring. The first chlorine atom reacts with a functional group on one polymer chain, and the second chlorine atom subsequently reacts with a functional group on an adjacent chain, thus forming a stable covalent bridge. The cross-link density, which dictates the final properties of the material, can be controlled by the molar ratio of the cross-linker to the polymer's functional groups. rug.nl Research on various cross-linking systems shows that factors like the chemical structure of the cross-linker and the resulting network structure influence the material's properties. rug.nlnih.gov
Table 1: Influence of Cross-linking on Polymer Properties (General Principles)
| Property | Effect of Increased Cross-link Density | Rationale |
|---|---|---|
| Mechanical Strength | Increases | Reduced chain mobility and formation of a rigid 3D network. mdpi.com |
| Thermal Stability | Increases | Higher energy is required to break the covalent cross-links and disrupt the network structure. rug.nl |
| Swelling in Solvents | Decreases | The network structure restricts the penetration of solvent molecules and limits polymer chain expansion. nih.gov |
| Elasticity | Decreases (in elastomers) | The movement and uncoiling of polymer chains are restricted by the cross-links. |
Beyond modifying existing polymers, this compound serves as a monomer in the step-wise synthesis of complex, functional macromolecules like dendrimers. mdpi.com Dendrimers are highly branched, tree-like structures with a well-defined architecture, making them suitable for a range of applications. nih.gov
In a divergent synthesis approach, the synthesis starts from a multifunctional core. nih.gov A dichlorotriazine derivative, such as this compound, can be reacted with a molecule containing multiple nucleophilic sites (e.g., a diamine). The reactivity of the chlorine atoms allows for controlled, generational growth. After the first substitution reaction, a new periphery of reactive monochlorotriazine groups is created. These can then be reacted with another nucleophilic reagent to add the next layer or "generation" to the dendrimer. mdpi.comnih.gov This iterative process allows for the synthesis of high-generation dendrimers with a large number of functional end-groups. mdpi.com The remaining chlorine on the triazine units can be used to attach other molecules, leading to dendrimers with precisely controlled surface functionality. nih.gov
Table 2: Example of Divergent Synthesis Strategy for Triazine Dendrimers
| Step | Reactant A | Reactant B | Product | Purpose |
|---|---|---|---|---|
| Core Reaction | Tris(piperazinyl)-triazine (Core) | This compound | Generation 0 (G0) Dendrimer with peripheral chloro groups | Establishes the initial branched structure. mdpi.com |
| Generation 1 | G0 Dendrimer | Diamine | Amine-terminated G1 Dendrimer | Adds the first layer of branches. nih.gov |
| Functionalization | Amine-terminated G1 Dendrimer | this compound | G1 Dendrimer with peripheral chloro groups | Prepares the dendrimer for the next generation or final functionalization. mdpi.comnih.gov |
Integration into Chemical Sensor Platforms
The unique electronic and chemical properties of the triazine ring, combined with the reactivity of its chloro substituents, make this compound a candidate for use in chemical sensors and biosensors.
Triazine derivatives are being explored for the development of advanced sensor materials, such as covalent organic frameworks (COFs) and molecularly imprinted polymers (MIPs), which form the basis of highly sensitive and selective biosensors. springerprofessional.denih.gov The this compound molecule can be incorporated into these platforms in several ways. It can be polymerized or grafted onto an electrode surface, creating a stable and functional interface for analyte detection.
For instance, triazine-based COFs have been shown to improve the electrochemical performance of enzymatic biosensors. springerprofessional.de The ordered porous structure and conductive properties of these materials facilitate efficient signal transduction. The dichlorotriazine unit can serve as a key building block in the synthesis of such frameworks, allowing for covalent linkage to other organic struts to form the porous sensor matrix.
A critical component of any sensor is the recognition element, which selectively binds to the target analyte. mdpi.commdpi.com The structure of this compound can be leveraged to create such recognition sites. One powerful technique is molecular imprinting, where a polymer network is formed around a "template" molecule (the analyte). nih.gov After the template is removed, a cavity remains that is complementary in size, shape, and chemical functionality to the target analyte.
In this context, a triazine derivative can be used as the template molecule to create a molecularly imprinted polymer (MIP) for the selective detection of other triazine-based compounds. nih.gov The n-butylamino group and the specific stereoelectronic arrangement of the triazine ring guide the positioning of functional monomers during polymerization, leading to the formation of a highly selective binding site. Such MIP-based sensors can be coupled with electrochemical or optical transducers to generate a measurable signal upon analyte binding. nih.gov
Table 3: Components of a Molecularly Imprinted Polymer (MIP) Sensor for a Triazine Compound
| Component | Example Material/Molecule | Function in the Sensor |
|---|---|---|
| Template | A triazine derivative (e.g., CAT) nih.gov | Creates the specific binding cavity for the analyte. |
| Functional Monomer | Methacrylic Acid (MAA) nih.gov | Interacts with the template via non-covalent bonds (e.g., hydrogen bonding) and forms the polymer backbone. |
| Cross-linker | Ethylene Glycol Dimethacrylate (EDMA) nih.gov | Forms a rigid polymer network, stabilizing the imprinted cavities. |
| Transducer | Electrochemical Electrode | Converts the chemical binding event into a measurable electrical signal (e.g., a change in current). nih.gov |
Surface Modification and Grafting for Targeted Interactions
The ability to modify surfaces with specific chemical functionalities is crucial in materials science, particularly for applications in biocompatible materials and targeted drug delivery. The reactivity of this compound makes it an excellent agent for surface grafting.
The process typically involves a two-step nucleophilic substitution. First, one of the chlorine atoms reacts with a nucleophilic group present on a substrate surface (e.g., hydroxyl groups on silica (B1680970) or cellulose (B213188), or amine groups on a functionalized polymer). This reaction covalently attaches the triazine moiety to the surface. The second chlorine atom remains available for further reaction, allowing for the subsequent attachment of a wide variety of molecules. This second molecule can be chosen to impart a specific function to the surface, such as hydrophilicity, biocompatibility, or the ability to bind to a specific biological target. This method provides a versatile platform for creating multifunctional surfaces with tailored properties. mdpi.com
Functionalization of Adsorbent Materials
The functionalization of adsorbent materials is a critical step in enhancing their selectivity and efficiency for various applications, including chromatography and environmental remediation. nih.gov Dichlorotriazine derivatives, such as this compound, offer a versatile platform for modifying the surface of adsorbent materials. The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the covalent attachment of the molecule to adsorbent surfaces that possess nucleophilic functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
This covalent modification can be used to tailor the surface properties of adsorbents. For instance, the introduction of the n-butylamino group can alter the hydrophobicity of the adsorbent surface, which can be advantageous in separation processes. Furthermore, the remaining chlorine atom can be used for subsequent functionalization, allowing for the introduction of a wide range of chemical moieties to create highly specific adsorbent materials.
Dye-ligand affinity chromatography is a powerful technique for protein purification that relies on the immobilization of reactive dyes onto a solid support. nih.gov The unique chemistry of reactive dyes, often based on triazine scaffolds, allows for their easy immobilization and confers broad specificity towards a large number of proteins. nih.gov The principles of this technique can be extended to the use of this compound as a ligand for affinity chromatography. By immobilizing this compound on a suitable matrix, it is possible to create an affinity adsorbent for the selective capture of molecules that have an affinity for the n-butylamino-chlorotriazine structure. The successful operation of such an affinity system depends on factors such as the properties of the adsorbent matrix, the concentration of the immobilized ligand, and the buffer conditions used for adsorption and elution. nih.gov
The development of functionalized metal-organic framework (MOF)-derived carbons (MDCs) has shown promise for the adsorptive removal of contaminants from water. nih.gov While not directly employing this compound, the principle of functionalizing carbonaceous materials to enhance their adsorptive properties is well-established. nih.gov For example, the oxidative functionalization of MDCs has been shown to significantly improve their capacity for adsorbing small cationic dyes. nih.gov This suggests a potential application for this compound in the functionalization of carbon-based adsorbents to create materials with tailored affinities.
Covalent Immobilization on Substrates
The ability of this compound to form stable covalent bonds is highly advantageous for the permanent immobilization of molecules onto a variety of substrates. This is particularly relevant in the development of functionalized surfaces for applications in biotechnology and materials science. Covalent immobilization offers superior stability compared to physical adsorption, preventing leaching of the immobilized molecule and ensuring the longevity of the functionalized material. nih.gov
The dichlorotriazine group is a well-established reactive handle for the covalent modification of surfaces. It can react with nucleophilic groups on the surface of polymers, silica, and other materials to form a stable covalent linkage. The process often involves a two-step reaction where the first chlorine atom reacts with the substrate, and the second can be used to attach another molecule of interest. This step-wise reactivity allows for the construction of complex surface architectures.
The immobilization of biomolecules is a key application area for covalent modification strategies. nih.gov For example, enzymes, antibodies, and DNA can be covalently attached to surfaces to create biosensors, biocatalytic reactors, and diagnostic devices. rsc.org While specific examples using this compound are not extensively documented, the general principles of using dichlorotriazine chemistry for biomolecule immobilization are well-established. The reaction of the dichlorotriazine moiety with amino or hydroxyl groups on the surface of a biomolecule can be used to create a stable conjugate.
The modification of cellulose, an abundant natural polymer, is another area where this compound could be applied. utl.pt The hydroxyl groups on the surface of cellulose fibers can react with the dichlorotriazine ring, leading to a covalent modification of the cellulose surface. nih.govnih.gov This can be used to impart new properties to cellulosic materials, such as hydrophobicity, antimicrobial activity, or the ability to bind specific molecules.
The following table summarizes the potential interactions for covalent immobilization:
| Substrate Functional Group | Linkage Formed with Dichlorotriazine |
| Hydroxyl (-OH) | Ether linkage |
| Amino (-NH2) | Amino linkage |
| Thiol (-SH) | Thioether linkage |
Role in Reactive Dye Chemistry (Historical and Modern Context)
The development of reactive dyes revolutionized the textile industry by enabling the formation of a covalent bond between the dye molecule and the fiber, resulting in excellent wash fastness and a wide range of vibrant colors. tiankunchemical.comtextilementor.com Dichlorotriazine-based compounds have played a pivotal role in this history, and this compound is a key intermediate in the synthesis of certain reactive dyes.
Historical Context
The journey of reactive dyes began in the early 20th century, with early discoveries laying the groundwork for their eventual invention. tiankunchemical.com A significant milestone was achieved in 1954 when I.D. Rattee and W.E. Stephen of Imperial Chemical Industries (ICI) discovered that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions. tiankunchemical.comtiankunchemical.com This led to the commercialization of the first reactive dyes, the Procion dyes by ICI in 1956. tiankunchemical.comtiankunchemical.com These early reactive dyes were based on the highly reactive dichlorotriazine system. blogspot.com
The success of Procion dyes spurred other major dye manufacturers to enter the market. In 1958, Ciba and Hoechst introduced their own reactive dye brands, Cibacron and Remazol, respectively. tiankunchemical.com The initial dichlorotriazine dyes were highly reactive and could be applied at lower temperatures. blogspot.com However, this high reactivity also led to issues with hydrolysis of the dye in the dyebath. uctm.edu This prompted the development of less reactive monochlorotriazine dyes, which were more stable in padding liquors and expanded the range of application methods. blogspot.com The substitution of one of the chlorine atoms with an amino group, such as in this compound, is a key step in the synthesis of these second-generation monochlorotriazine reactive dyes.
Modern Context
The development of reactive dyes continues to evolve, driven by the need for improved performance, greater economic efficiency, and better environmental sustainability. sdc.org.uk A major trend in modern reactive dye chemistry is the development of bifunctional and polyfunctional reactive dyes. core.ac.uktextiletoday.com.bd These dyes contain two or more reactive groups in a single molecule, which can be of the same type (homo-bifunctional) or different types (hetero-bifunctional). sdc.org.ukcore.ac.uk The presence of multiple reactive groups significantly increases the fixation efficiency of the dye, leading to less dye wastage and reduced environmental impact. core.ac.uktextiletoday.com.bd
Dyes derived from alkylamino-linked dichloro-s-triazines have shown promising properties, including high fixation efficiencies and good stability of the dye-fiber bond. researchgate.net Research has also focused on synthesizing reactive dyes with novel chromophores to achieve specific shades and fastness properties. sdc.org.uk Furthermore, there is a continuous effort to develop dyeing processes that require less salt and energy, further enhancing the environmental profile of reactive dyes. sdc.org.uk
The following table provides a summary of the general properties of dichlorotriazine reactive dyes:
| Property | Description |
| Reactivity | High, allowing for dyeing at lower temperatures (e.g., 40°C or lower). blogspot.com |
| Fixation Mechanism | Forms a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions. tekstilec.si |
| Fixation Efficiency | Can be improved by using bifunctional systems, with fixation values reaching up to 95%. core.ac.uk |
| Wash Fastness | Generally very good to excellent due to the stable covalent dye-fiber bond. tekstilec.si |
| Light Fastness | Can be enhanced by incorporating stabilizing fragments into the dye molecule. uctm.edu |
| Solubility | Generally good in water, often enhanced by the presence of sulfonic acid groups in the chromophore. uctm.edu |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(n-Butylamino)-4,6-dichlorotriazine, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2-(methylmercapto)-4,6-dichlorotriazine with n-butylamine. Key intermediates like 2-(methylmercapto)-4,6-dichlorotriazine (CAS 13705-05-0) are prepared by reacting cyanuric chloride with methyl mercaptan. Reaction conditions (e.g., solvent polarity, temperature, and amine stoichiometry) influence yield. Characterization involves GC-MS for purity analysis, H/C NMR for structural confirmation, and XRD to verify crystallinity .
| Amine Used | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| n-Butylamine | Ethanol, 60°C, 12h | ~75 | |
| Isopropylamine | THF, 50°C, 10h | ~68 |
Q. What analytical techniques are critical for confirming the identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Compare chemical shifts of triazine ring protons (δ 7.8–8.2 ppm) and n-butyl chain protons (δ 0.9–1.6 ppm).
- XRD : Validate molecular packing and bond angles (e.g., C–N–C vs. C–P–C in related triazine derivatives) .
- HPLC-UV/MS : Monitor reaction progress and detect byproducts.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines despite limited hazard data. Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. Waste must be segregated and treated by certified agencies to prevent environmental release. Emergency measures include flushing eyes with water for 15+ minutes and using activated carbon filters for spill containment .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity of this compound?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE):
- Variables : Amine-to-triazine molar ratio (1.2–2.0 eq), solvent (polar aprotic vs. protic), and temperature (40–80°C).
- Response Metrics : Yield (gravimetric analysis), purity (HPLC), and byproduct formation (TLC).
- Example : Using DMF as a solvent at 70°C with 1.5 eq n-butylamine increased yield to 82% in pilot trials .
Q. How do structural modifications (e.g., substituting n-butylamine with other amines) impact the compound’s physicochemical properties?
- Methodological Answer : Compare derivatives (e.g., ethylamino, isopropylamino) via:
- Thermal Stability : TGA/DSC to assess decomposition profiles.
- Solubility : LogP measurements in octanol/water systems.
- Bioactivity : Herbicidal assays (e.g., inhibition of photosynthesis in Arabidopsis).
- Findings : n-Butylamino derivatives show higher logP (2.1) and slower degradation in soil vs. ethylamino analogs (logP 1.7) .
Q. How can researchers resolve contradictions in spectroscopic data for triazine derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- Discrepancy Example : Reported C NMR shifts for triazine C-2 (δ 165–170 ppm) vary due to solvent effects (DMSO vs. CDCl).
- Resolution : Use deuterated solvents consistently and reference internal standards (e.g., TMS). For ambiguous cases, employ 2D NMR (HSQC, HMBC) to assign signals .
Q. What role does coordination chemistry play in modifying the reactivity of triazine derivatives?
- Methodological Answer : Study metal complexes (e.g., Cr, Mo) with triazine ligands. Synthesize [M(CO)(triazine)] complexes under photochemical conditions. Analyze via:
- IR Spectroscopy : CO stretching frequencies (1900–2100 cm) to assess electron donation.
- XRD : Compare bond lengths (e.g., M–N vs. M–P in phosphorus analogs).
- Findings : P,N-ligands induce distorted octahedral geometries vs. planar N,N-ligands, altering catalytic activity in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
